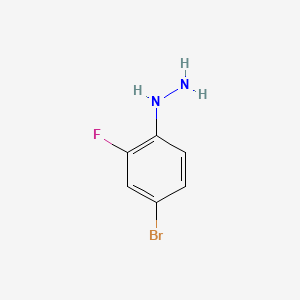

(4-Bromo-2-fluorophenyl)hydrazine

Vue d'ensemble

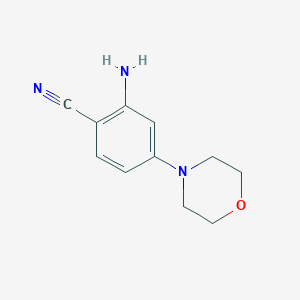

Description

(4-Bromo-2-fluorophenyl)hydrazine is a chemical compound that is part of the hydrazine family, which are characterized by the presence of an N-N single bond. This compound contains a phenyl ring substituted with bromine and fluorine atoms, which can influence its reactivity and physical properties. The presence of these substituents can also affect the compound's ability to participate in various chemical reactions and its potential applications in different industries, such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of this compound involves several steps, starting from 2-fluoroaniline as the raw material. The process includes acylation, chlorination, and hydrolysis to obtain the intermediate 4-chloro-2-fluoroaniline . Subsequently, diazotization and reduction reactions are carried out to produce the target hydrazine compound . The use of phase transfer catalysis (PTC) with PEG-400 and CH3COOH as a cosolvent has been reported to improve the yield of the synthesis . The optimization of reaction conditions, such as temperature and molar ratios of reactants, is crucial for achieving high yields and purity of the product .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction . These studies reveal the orientation of the benzene rings and the presence of intermolecular hydrogen bonds, which can influence the crystal packing and stability of the compound . The dihedral angles between the rings and the presence of hydrogen bonding and van der Waals contacts are important factors in the crystal structure .

Chemical Reactions Analysis

Hydrazine derivatives, including this compound, can participate in a variety of chemical reactions. These compounds can be used as precursors for the synthesis of high-performance energetic materials . They can also undergo condensation reactions to form hydrazones, which are important intermediates in the synthesis of various compounds . The reactivity of these hydrazine derivatives can be further explored through computational studies, such as density functional theory (DFT) calculations, to understand their electronic properties and potential reaction mechanisms .

Physical and Chemical Properties Analysis

The physical properties of this compound, such as melting point and density, have been determined through experimental methods . The chemical properties, including reactivity and stability, can be inferred from spectroscopic data and theoretical calculations . The interaction of hydrazine derivatives with DNA has been investigated both theoretically and experimentally, suggesting potential applications in medicinal chemistry . Additionally, the energetic properties of related hydrazine compounds have been theoretically computed, indicating their potential as high-performance materials .

Applications De Recherche Scientifique

Fluorescent Probes and Sensing

(4-Bromo-2-fluorophenyl)hydrazine and its derivatives have significant applications in the development of fluorescent probes. These compounds are utilized for the detection of hydrazine, an industrially important but toxic chemical. For example, a study by Zhu et al. (2019) designed a ratiometric fluorescent probe utilizing a similar structure for the detection of hydrazine in environmental water systems and biological samples, demonstrating low cytotoxicity and high sensitivity (Zhu et al., 2019). Similarly, Jagadhani et al. (2015) synthesized fluorinated benzothiazepines and pyrazolines using 4-Bromo-2-fluorobenzaldehyde, showing the potential for developing new chemical entities with interesting fluorescence properties (Jagadhani et al., 2015).

Molecular Structure and Spectral Investigations

The molecular structure and spectral properties of derivatives of this compound have been extensively studied. Sathish et al. (2018) investigated the molecular structure of a related compound using various spectroscopic techniques and molecular docking studies. This research provides insights into the electronic and optical properties of these compounds, which are crucial for various industrial applications (Sathish et al., 2018).

Chemical Synthesis and Characterization

Another aspect of the application of this compound is in chemical synthesis and characterization. Sheng-ping (2006) demonstrated the synthesis of oxadiazoline derivatives using 2-bromo-5-fluorobenzoyl hydrazine, a similar compound, which shows the potential for creating a variety of chemically significant derivatives (Sheng-ping, 2006).

Applications in Bioimaging and Environmental Monitoring

Compounds derived from this compound are also used in bioimaging and environmental monitoring. For instance, Goswami et al. (2014) developed a fluorescent probe based on a structure involving 4-bromobutyrate, which was capable of detecting hydrazine, demonstrating applications in environmental and biological systems (Goswami et al., 2014).

Antiviral and Antitumor Activities

This compound derivatives have been investigated for their potential in pharmaceutical applications, specifically in antiviral and antitumor activities. Mary et al. (2021) conducted a study on the chemical reactivity and biological activities of hydrazine derivatives, indicating potential for antitumor applications (Mary et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that hydrazine derivatives are often used in the synthesis of various bioactive compounds . These compounds can interact with a wide range of targets, depending on their specific structures and functional groups.

Mode of Action

It’s known that hydrazine derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a key process in the synthesis of many bioactive compounds .

Biochemical Pathways

It’s known that hydrazine derivatives can be involved in the synthesis of various bioactive compounds, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially influence the compound’s bioavailability.

Result of Action

Given its potential use in the synthesis of various bioactive compounds, it’s possible that the compound could have a wide range of effects, depending on the specific structures and functional groups of the resulting compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-2-fluorophenyl)hydrazine. For instance, the compound is likely to be mobile in the environment due to its water solubility . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

(4-bromo-2-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTCQCOHAXZNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

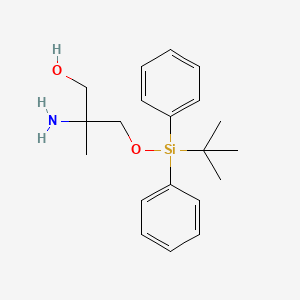

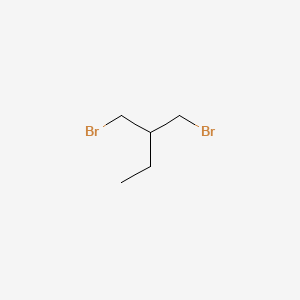

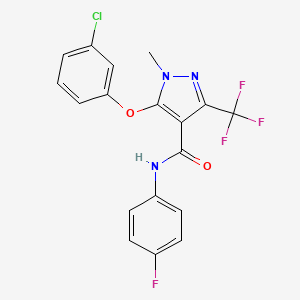

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3035000.png)

![Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B3035002.png)

![1-benzyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine](/img/structure/B3035009.png)

![(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B3035011.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035017.png)

![6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine](/img/structure/B3035018.png)

![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B3035022.png)